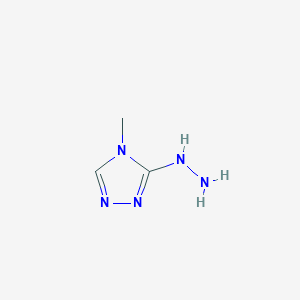
3-hydrazinyl-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine with suitable electrophiles. One common method is the reaction of hydrazine with methyl-substituted triazole precursors under controlled conditions . The reaction is usually carried out in the presence of a solvent such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity .
化学反応の分析
Types of Reactions
3-Hydrazino-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce triazole oxides, while substitution reactions can yield a variety of functionalized triazole derivatives .
科学的研究の応用
3-Hydrazino-4-methyl-4H-1,2,4-triazole has numerous applications in scientific research:
作用機序
The mechanism by which 3-hydrazinyl-4-methyl-4H-1,2,4-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring’s nitrogen atoms play a crucial role in binding to active sites, influencing the compound’s biological activity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Similar in structure but with an amino group, offering different reactivity and applications.
3-Hydrazino-4-amino-1,2,4-triazole: Another closely related compound with distinct properties and uses.
Uniqueness
3-Hydrazino-4-methyl-4H-1,2,4-triazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
生物活性
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. The biological activity of this compound is an area of ongoing research, with potential applications in medicinal chemistry due to its structural similarities to other biologically active triazoles. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of this compound features a hydrazine group attached to a methyl-substituted triazole ring. This configuration is significant as it influences the compound's interaction with biological targets through hydrogen bonding and dipole interactions.
Antimicrobial Activity
- Mechanism of Action : Triazoles are known to exhibit antimicrobial activity by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is crucial for the development of antifungal agents like fluconazole and itraconazole.
- Activity Studies : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown varying degrees of efficacy compared to established antimicrobial agents .
Anticancer Activity
- Cytotoxicity : Research indicates that compounds within the triazole family can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives can induce cell cycle arrest and apoptosis in colorectal cancer cells (HT-29) at micromolar concentrations .
- Case Studies : In one study involving derivatives similar to this compound, compounds were evaluated for their antiproliferative effects against multiple cancer cell lines. The results indicated promising anticancer activity linked to specific structural features of the triazole moiety .
Anti-inflammatory Activity
- Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses by affecting cytokine release in peripheral blood mononuclear cells (PBMCs). Notable reductions in pro-inflammatory cytokines such as TNF-α and IL-6 were observed in treated cultures .
- Comparative Analysis : When compared to other triazole derivatives, this compound exhibited lower toxicity levels while maintaining significant anti-inflammatory activity. This characteristic makes it a candidate for further therapeutic exploration .
Summary of Biological Activities
| Activity Type | Mechanism/Effects | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of fungal enzymes | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis/cell cycle arrest | Significant cytotoxicity against HT-29 cells |
| Anti-inflammatory | Modulates cytokine release | Reduces TNF-α and IL-6 levels in PBMCs |
特性
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-2-5-7-3(8)6-4/h2H,4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXMEDWBAKFSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














